2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxy-methylphenyl group, a pyridinylmethyl group, and a trifluoromethyl-benzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using pyridine derivatives.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The acetamide linkage can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide: Lacks the methyl group on the phenyl ring.
2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(benzo[d]thiazol-2-yl)acetamide: Lacks the trifluoromethyl group.
Uniqueness
The presence of the methoxy, methyl, pyridinylmethyl, and trifluoromethyl groups in 2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide imparts unique chemical properties, such as increased lipophilicity, enhanced binding affinity to molecular targets, and improved stability. These features distinguish it from similar compounds and contribute to its diverse applications in scientific research.
Properties
IUPAC Name |
2-(4-methoxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N3O2S/c1-15-11-16(8-9-19(15)32-2)12-21(31)30(14-17-5-4-10-28-13-17)23-29-22-18(24(25,26)27)6-3-7-20(22)33-23/h3-11,13H,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCJCBRUVSHFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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